molecular formula C11H23NO2 B13876205 3-Isobutoxy-2-(pyrrolidin-1-yl)propan-1-ol

3-Isobutoxy-2-(pyrrolidin-1-yl)propan-1-ol

Cat. No.: B13876205
M. Wt: 201.31 g/mol
InChI Key: ZKPYQWQHSSLWMY-UHFFFAOYSA-N
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Description

Beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol: is a chemical compound with the molecular formula C8H15NO2 It is known for its unique structure, which includes a pyrrolidine ring and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol typically involves the reaction of 2-methylpropyl bromide with pyrrolidine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with formaldehyde and hydrogen cyanide to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods: Industrial production of beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles such as sodium azide or sodium cyanide.

Major Products Formed:

Scientific Research Applications

Beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate receptor activity, leading to changes in cellular signaling and function. The compound’s effects are mediated through its binding to active sites on target proteins, altering their conformation and activity .

Comparison with Similar Compounds

  • N-[(2-methylpropoxy)methyl]acrylamide
  • Beta-[(2-methylpropoxy)methyl]-N-phenyl-N-(phenylmethyl)-1-pyrrolidineethanamine

Comparison: Beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol is unique due to its specific structure, which imparts distinct chemical and biological propertiesFor instance, while N-[(2-methylpropoxy)methyl]acrylamide is primarily used in polymer chemistry, beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol finds broader applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropan-1-ol

InChI

InChI=1S/C11H23NO2/c1-10(2)8-14-9-11(7-13)12-5-3-4-6-12/h10-11,13H,3-9H2,1-2H3

InChI Key

ZKPYQWQHSSLWMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(CO)N1CCCC1

Origin of Product

United States

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